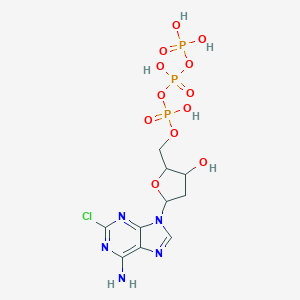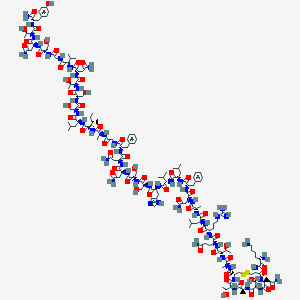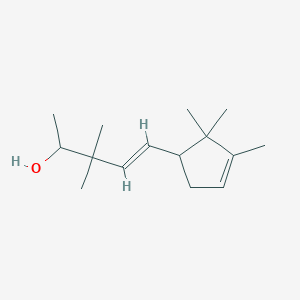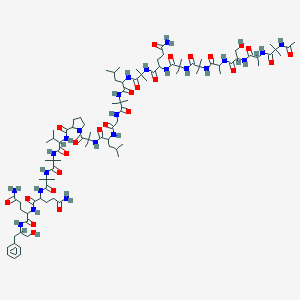
2-Chloro-2'-deoxyadenosine-5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2'-deoxyadenosine-5'-triphosphate (Cl-dATP) is a modified nucleotide that has been extensively used in scientific research. It is a potent inhibitor of DNA synthesis and can be incorporated into DNA during replication, leading to DNA damage and cell death. Cl-dATP has been used in a variety of applications, including DNA sequencing, mutagenesis studies, and cancer research.
Applications De Recherche Scientifique
Apoptotic Program Induction
2-Chloro-2'-deoxyadenosine 5'-triphosphate (2CdA-5'-triphosphate) demonstrates potential in inducing apoptosis in quiescent lymphocytes. This property makes it a useful drug for treating indolent lymphoproliferative diseases. 2CdA-5'-triphosphate activates caspase-3 in a cell-free system, in collaboration with cytochrome c and Apaf-1, suggesting its role in stimulating the caspase proteolytic cascade and DNA strand break formation. This activity provides an explanation for its potent cytotoxic effects toward nondividing lymphocytes (Leoni et al., 1998).
Inhibition of DNA Synthesis
2CdA-5'-triphosphate (CldATP) acts as a strong inhibitor of ribonucleotide reductase in human lymphoblastic cells, leading to a significant reduction in DNA synthesis. The intracellular concentration of CldATP inhibits DNA synthesis within minutes, indicating its significant impact on intracellular conversion of nucleotides and subsequent DNA synthesis (Griffig et al., 1989).
Activity with Human DNA Polymerases
CldATP, when incorporated into DNA by human polymerases alpha and beta, leads to a decreased rate of chain extension. This effect contributes significantly to the cytotoxicity of chlorodeoxyadenosine and its usefulness as an antileukemic agent. The study quantitatively estimates the concentration of each successive oligonucleotide product, indicating the substantial influence of CldATP on DNA polymerization processes (Chunduru et al., 1993).
Enhancement of Susceptibility to Exonucleases
2-Chloro-2'-deoxyadenosine triphosphate enhances the degradation of duplex DNA by 3'-->5' exonucleases. This property makes it distinct from other base modifications and nucleoside analogs, as it does not inhibit but rather promotes strand degradation, a finding that could have implications for understanding its mode of action in cells (Hentosh & Grippo, 1994).
Biochemical Pharmacology
The biochemical pharmacology of 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA) demonstrates that it undergoes efficient phosphorylation in leukemic cells, with significant retention and efficiency compared to CdA. These observations encourage further clinical studies of CAFdA in lymphoproliferative diseases (Lotfi et al., 1999).
Propriétés
Numéro CAS |
106867-30-5 |
|---|---|
Nom du produit |
2-Chloro-2'-deoxyadenosine-5'-triphosphate |
Formule moléculaire |
C10H15ClN5O12P3 |
Poids moléculaire |
525.63 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15ClN5O12P3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4-,5+,6+/m0/s1 |
Clé InChI |
PZCJNHCKXRBBNN-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Synonymes |
2-chloro-2'-deoxyadenosine triphosphate 2-chloro-dATP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)












